1-Hydroxy-1,4-dihydronaphthalene-2-carboxylic acid
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Overview
Description
1-Hydroxy-1,4-dihydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₀O₃ It is a derivative of naphthalene, featuring a hydroxyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-1,4-dihydronaphthalene-2-carboxylic acid can be synthesized through several methods. One common approach involves the nucleophilic addition of organometallic reagents to naphthalene derivatives, followed by oxidation and hydrolysis steps . Another method includes the dearomatisation of naphthalene derivatives using Lewis acids .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the desired transformations .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-1,4-dihydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated naphthalene derivatives.
Scientific Research Applications
1-Hydroxy-1,4-dihydronaphthalene-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Hydroxy-1,4-dihydronaphthalene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups enable it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
1,2-Dihydroxynaphthalene: Shares a similar naphthalene backbone but with two hydroxyl groups.
2-Hydroxy-1,4-naphthoquinone: Contains a quinone structure with a hydroxyl group.
1,5-Naphthyridine: A heterocyclic compound with a similar aromatic system but with nitrogen atoms in the ring.
Uniqueness: 1-Hydroxy-1,4-dihydronaphthalene-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
1222438-20-1 |
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Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
1-hydroxy-1,4-dihydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H10O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-4,6,10,12H,5H2,(H,13,14) |
InChI Key |
IDWXYPNYHGGFKK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C(C2=CC=CC=C21)O)C(=O)O |
Origin of Product |
United States |
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